molecular formula C6H6ClNO2S B1603253 3-Aminobenzene-1-sulfonyl chloride CAS No. 4431-74-7

3-Aminobenzene-1-sulfonyl chloride

Cat. No.: B1603253
CAS No.: 4431-74-7
M. Wt: 191.64 g/mol
InChI Key: MWBYQHMUGQBTCO-UHFFFAOYSA-N
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Description

3-Aminobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzene, where an amino group (-NH2) and a sulfonyl chloride group (-SO2Cl) are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming sulfonamide linkages, which are important in pharmaceuticals and other chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminobenzene-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 3-aminobenzene. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of more efficient and environmentally friendly methods. For example, an alternative process may use phosphorus pentachloride (PCl5) as a chlorinating agent in combination with chlorosulfonic acid. This method reduces the amount of chlorosulfonic acid required and minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 3-aminobenzene-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide linkages with amines. This reactivity is exploited in various applications, including drug synthesis and biomolecule modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzene-1-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-aminobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBYQHMUGQBTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611208
Record name 3-Aminobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-74-7
Record name 3-Aminobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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